REACTION_CXSMILES
|
[Br-].Br[CH2:3][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[Cl:29][C:30]1[CH:37]=[CH:36][C:33]([CH:34]=O)=[CH:32][CH:31]=1.[Cl-].[NH4+]>C1COCC1.O>[Cl:29][C:30]1[CH:37]=[CH:36][C:33]([C:34]#[CH:3])=[CH:32][CH:31]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
276.5 g
|
Type
|
reactant
|
Smiles
|
[Br-].BrC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
67.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
89.12 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
142.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir at -78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to cold reaction mixture
|
Type
|
STIRRING
|
Details
|
stir for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extract with 500 ml diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate solvent to dryness
|
Type
|
FILTRATION
|
Details
|
Wash residue with 200 ml hexane and filter off precipitate
|
Type
|
DISSOLUTION
|
Details
|
Evaporate hexane and dissolve material in 150 ml hexane methylene chloride (66:33) solution
|
Type
|
WASH
|
Details
|
elute through column
|
Type
|
ADDITION
|
Details
|
containing 300 g silica gel (Merck 60-230 mesh) with hexane: methylene chloride (66:33) solution
|
Type
|
CUSTOM
|
Details
|
Collect desired fraction
|
Type
|
CUSTOM
|
Details
|
evaporate solvent
|
Type
|
DISTILLATION
|
Details
|
Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |